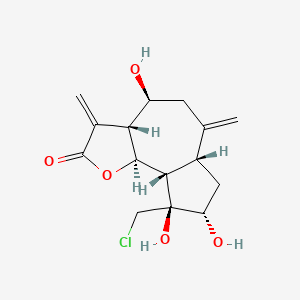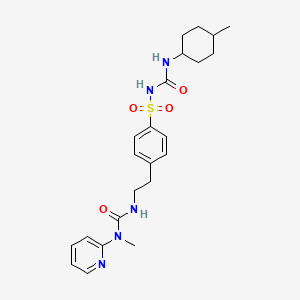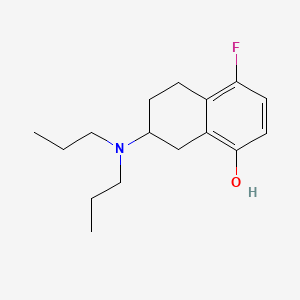![molecular formula C20H30Br2N2 B1194966 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide CAS No. 6266-40-6](/img/structure/B1194966.png)
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is a chemical compound known for its role as an inhibitor of human erythrocyte acetylcholinesterase (AChE) . This compound is characterized by its molecular formula C20H30Br2N2 and a molecular weight of 458.27 g/mol . It is primarily used in scientific research, particularly in the fields of neuroscience and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide typically involves the reaction of decamethylene dibromide with pyridine under controlled conditions. The reaction proceeds as follows:
Reactants: Decamethylene dibromide and pyridine.
Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.
Procedure: The decamethylene dibromide is added to a solution of pyridine in the solvent, and the mixture is heated under reflux for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of decamethylene dibromide and pyridine.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Advanced purification techniques such as column chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products:
Substitution Products: Formation of pyridinium salts with different substituents.
Oxidation Products: Formation of oxidized derivatives of the pyridinium ring.
Aplicaciones Científicas De Investigación
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is extensively used in scientific research, particularly in:
Neuroscience: As an acetylcholinesterase inhibitor, it is used to study the enzyme’s role in neurotransmission and neurodegenerative diseases.
Biochemistry: It serves as a tool to investigate enzyme kinetics and inhibition mechanisms.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various chemical processes.
Mecanismo De Acción
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission .
Comparación Con Compuestos Similares
- 1,1’-Decamethylenebis[pyridinium bromide]
- Pyridinium, 1,1’-decamethylenedi-, dibromide
- 1,10-Bis(pyridinium)decane dibromide
Uniqueness: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is unique due to its specific structure that allows it to effectively inhibit acetylcholinesterase. Compared to similar compounds, it has a higher affinity for the enzyme and greater stability under physiological conditions.
Propiedades
Número CAS |
6266-40-6 |
|---|---|
Fórmula molecular |
C20H30Br2N2 |
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H30N2.2BrH/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2 |
Clave InChI |
XZZPVHYTBRRMNM-UHFFFAOYSA-L |
SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
SMILES canónico |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Sinónimos |
1,10-bis(pyridinium)decane 1,10-bis(pyridinium)decane dibromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


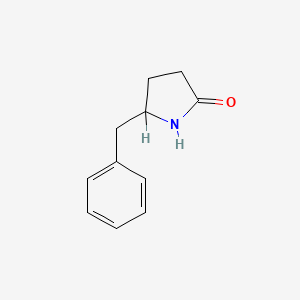

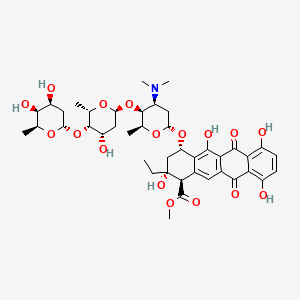
![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)
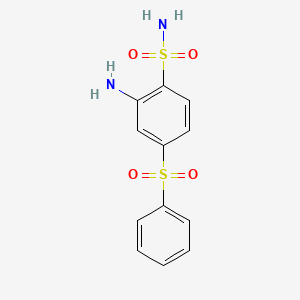
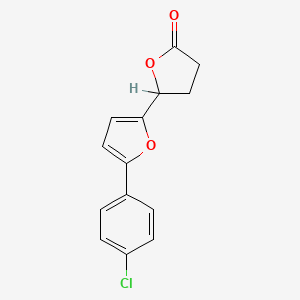
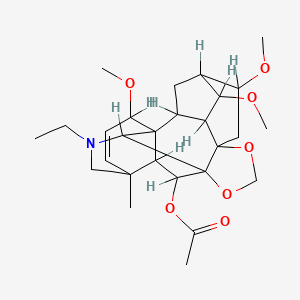

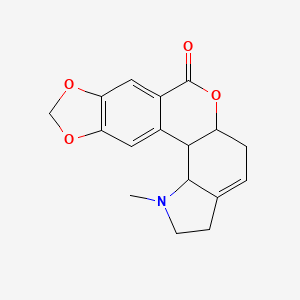
![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
